Zinc ammonium acetate Zinc ammonium acetate
Brand Name: Vulcanchem
CAS No.: 24846-92-2
VCID: VC18412101
InChI: InChI=1S/3C2H4O2.H3N.Zn/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H3;/q;;;;+2/p-2
SMILES:
Molecular Formula: C6H13NO6Zn
Molecular Weight: 260.6 g/mol

Zinc ammonium acetate

CAS No.: 24846-92-2

Cat. No.: VC18412101

Molecular Formula: C6H13NO6Zn

Molecular Weight: 260.6 g/mol

* For research use only. Not for human or veterinary use.

Zinc ammonium acetate - 24846-92-2

Specification

CAS No. 24846-92-2
Molecular Formula C6H13NO6Zn
Molecular Weight 260.6 g/mol
IUPAC Name azanium;zinc;triacetate
Standard InChI InChI=1S/3C2H4O2.H3N.Zn/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H3;/q;;;;+2/p-2
Standard InChI Key PVKFMRXEWAAGSZ-UHFFFAOYSA-L
Canonical SMILES CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[NH4+].[Zn+2]

Introduction

Chemical Identity and Structural Properties

Zinc ammonium acetate (ZAA) is a water-soluble complex with the molecular formula C2H4O2xH3NxZn\text{C}_2\text{H}_4\text{O}_2 \cdot x\text{H}_3\text{N} \cdot x\text{Zn}, where xx varies depending on hydration state and synthesis conditions . The compound dissociates in aqueous solutions to form Zn2+\text{Zn}^{2+}, NH4+\text{NH}_4^+, and acetate ions (CH3COO\text{CH}_3\text{COO}^-), enabling its reactivity in both industrial and biological systems . Structural analyses reveal that ZAA’s coordination geometry involves zinc ions bound to ammonia and acetate ligands, which stabilize the complex in neutral and alkaline environments .

Synthesis and Stability

ZAA is typically synthesized via precipitation methods using zinc acetate dihydrate and ammonium hydroxide. For example, a study demonstrated that mixing zinc acetate dihydrate (Zn(CH3COO)22H2O\text{Zn(CH}_3\text{COO)}_2 \cdot 2\text{H}_2\text{O}) with ammonium hydroxide (NH4OH\text{NH}_4\text{OH}) yields ZAA with a hexagonal wurtzite structure upon calcination . The reaction pathway involves ligand exchange, as shown in Equation (1):

Zn(CH3COO)2+2NH4OHZn(NH3)2(CH3COO)2+2H2O[2][5]\text{Zn(CH}_3\text{COO)}_2 + 2\text{NH}_4\text{OH} \rightarrow \text{Zn(NH}_3\text{)}_2(\text{CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} \quad[2][5]

Stability tests indicate that ZAA degrades in soil, releasing CO2\text{CO}_2 from its acetate component, with less than 0.06% of applied 14C^{14}\text{C}-labeled ZAA mineralizing within 30 days .

Industrial and Metallurgical Applications

Zinc Recovery from Secondary Resources

ZAA’s ability to form soluble zinc-ammonia complexes makes it ideal for leaching zinc from metallurgical slag and dust (MSD). A response surface methodology (RSM) study optimized leaching parameters, achieving a 92.4% zinc extraction rate under the following conditions :

ParameterOptimal Value
Stirring speed345 r/min
Leaching time35 min
Liquid/solid ratio4.5 mL/g
Total ammonia concentration4.2 mol/L

The leaching mechanism involves zinc oxide (ZnO\text{ZnO}) reacting with ammonium ions to form [Zn(NH3)i]2+[\text{Zn(NH}_3\text{)}_i]^{2+} complexes (Equations 2–3) :

ZnO+iNH4+[Zn(NH3)i]2++H2O+(i2)H+[1]\text{ZnO} + i\text{NH}_4^+ \rightarrow [\text{Zn(NH}_3\text{)}_i]^{2+} + \text{H}_2\text{O} + (i - 2)\text{H}^+ \quad[1] ZnO+iNH3+H2O[Zn(NH3)i]2++2OH[1]\text{ZnO} + i\text{NH}_3 + \text{H}_2\text{O} \rightarrow [\text{Zn(NH}_3\text{)}_i]^{2+} + 2\text{OH}^- \quad[1]

Photocatalytic ZnO Synthesis

ZAA serves as a precursor for ZnO nanostructures with high specific surface areas (SSA) for photocatalytic dye degradation. A precipitation method using ZAA yielded ZnO nanoparticles with an SSA of 18.17–21.67 m²/g and a bandgap of 2.95–3.21 eV . Under UV light, these particles degraded eosin-Y and methyl orange at rate constants of 6.75×103min16.75 \times 10^{-3} \, \text{min}^{-1} and 1.73×103min11.73 \times 10^{-3} \, \text{min}^{-1}, respectively .

Agricultural Biostimulation

Zinc Delivery in Crops

ZAA enhances corn (Zea mays\text{Zea mays}) productivity by improving zinc uptake and cytokinin synthesis. In a study, foliar application of ZAA increased 65Zn^{65}\text{Zn} accumulation in roots and stems by 15–20% compared to controls . The compound also elevated cytokinin levels in shoot tissues by 30%, promoting cell division and stress resistance .

Seed Yield Enhancement

Field trials with timothy grass (Phleum pratense\text{Phleum pratense}) demonstrated that ZAA application increased seed yield by 12–18% and improved canopy density by modulating nitrogen assimilation .

TreatmentSeed Yield (kg/ha)Canopy Density (plants/m²)
Control32084
ZAA (200 g/ha)37897
ZAA (400 g/ha)412105

Environmental Behavior and Regulation

Degradation and Mobility

ZAA’s environmental fate depends on carrier agents. When applied with NH4OH\text{NH}_4\text{OH}, 14% of 14C^{14}\text{C}-ZAA leached into groundwater, compared to 8% with water . Regulatory evaluations classify ZAA as a high-solubility compound (>320,000mg/L>320,000 \, \text{mg/L}), necessitating monitoring in aquatic systems .

Regulatory Status

Australia’s Industrial Chemicals Inventory lists ZAA under stringent controls due to its persistence in soil and potential bioaccumulation . Current guidelines limit agricultural application rates to 400 g/ha to prevent zinc toxicity .

Advanced Material Synthesis

Morphological Control in ZnO Growth

In chemical bath deposition, ammonium acetate regulates ZnO nanostructure morphology by modulating hexamethylenetetramine (HMTA) hydrolysis. At 10 mM concentration, ZAA induces a twin-shaped ZnO template with a dissolve-renucleation-regrowth mechanism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator